Lead phosphite, dibasic

Overview

Description

Lead phosphite, dibasic is a finely ground white crystalline solid . It is not soluble in water . It may be toxic by ingestion or skin absorption . The material can be readily ignited from exposure to heat or external sparks . When so ignited it burns vigorously and persistently .

Synthesis Analysis

Nano-lead hydrogen phosphite and nano-lead oxide phosphite hydrate were produced by a micro-liquid-phase synthesis method . In the production of dibasic lead phosphite, sodium phosphite obtained in flexible two-product manufacturing is used as raw materials .

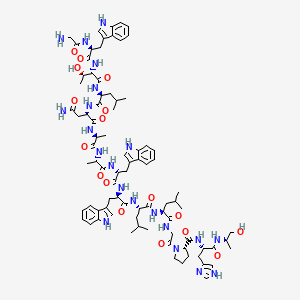

Molecular Structure Analysis

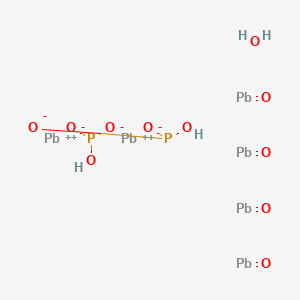

The molecular formula of this compound is H4O11P2Pb6 . The InChI representation is InChI=1S/2HO3P.H2O.4O.6Pb/c2*1-4 (2)3;;;;;;;;;;;/h2*1H;1H2;;;;;;;;;;/q2*-2;;;;;;;;;;2*+2 . The Canonical SMILES representation is O.OP ( [O-]) [O-].OP ( [O-]) [O-].O= [Pb].O= [Pb].O= [Pb].O= [Pb]. [Pb+2]. [Pb+2] .

Chemical Reactions Analysis

A fiber drum of lead diphosphite caught fire apparently without any external cause. A gradual decomposition appears to have taken place, yielding lead phosphate, water, and phosphine . Phosphine, in turn, is spontaneously flammable in air and was probably the ignition source for the resulting fire . It also reacts violently with hydrogen sulfide .

Physical and Chemical Properties Analysis

Dibasic lead phosphite is a white or yellowish powder . The relative density is 6.94 . It has a refractive index of 2.25 . It is soluble in hydrochloric acid, nitric acid, ammonium acetate solution . It is insoluble in water and organic solvents . It becomes gray-black at about 200 °C and yellow at about 450 °C . It has excellent thermal stability and weather resistance .

Scientific Research Applications

Stabilization of Plasticised PVC : Dibasic lead phosphite is known for its stabilizing properties in plasticised PVC against weathering. The stabilisation mechanism is suggested to be an antioxidant action against the harmful effect of atmospheric oxygen, with the phosphite grouping playing a crucial role. It is also necessary to have sufficient basic lead present to remove chlorine ions or radicals in the form of lead chloride (Pearson & Morley, 1974).

Structural Analysis : Structural formulas for dibasic lead phosphite have been inferred using FTIR and NMR measurements. These compounds are identified as distinct species capable of rapid HCI neutralization, rather than the customarily written double salts of lead oxide or hydroxide (Grossman & Krausnick, 1998).

Reaction Products with HCl : The reaction of HCl with stabilizers like dibasic lead phosphite leads to a series of previously uncharacterized chlorinated derivatives, exhibiting an interesting and unknown chemistry. Some of these compounds are heat stabilizers themselves (Grossman, 1998).

Ultra-fine Powder Preparation : Ultra-fine dibasic lead phosphite powder can be synthesized using the liquid phase precipitation method. Factors affecting the particle diameter and its microstructure have been analyzed (Yu Hong-bo, 2003).

Production Process Optimization : Studies have examined the production processes of dibasic lead phosphite, exploring the effects of various factors such as phosphorous acid, synthesis temperature, and pH. A new normal atmosphere temperature production process has been developed, which is both energy-saving and economical (Cao Xue-zeng, 2003).

Control of Chaotic Oscillations : Algorithms have been developed for controlling chaotic oscillations in the process of continuous mass crystallization of dibasic lead phosphite. This includes time-delayed feedback methods for stabilization of unstable fixed points of cycles in logistic maps (Koltsova & Cherenkov, 2005).

Stabilization in PVC : Dibasic lead phosphite, along with other stabilizers, has been studied for its effectiveness in stabilizing PVC during thermal treatment. The qualitative and quantitative composition of volatile products during thermal treatment with or without stabilizers has been measured and discussed (Spiliopoulos, Statheropoulos & Parissakis, 1987).

Properties in Epichlorohydrin Copolymer : The effects of dibasic lead phosphite in the curing system of epichlorohydrin binary copolymer have been investigated. It was found that certain curing systems involving dibasic lead phosphite provided better physical properties to the vulcanizate, though there were concerns regarding toxicity and pollution (Pang Xiu-yan, 2005).

Safety and Hazards

Lead phosphite, dibasic is a flammable solid . It is harmful if swallowed or inhaled . It is suspected of causing cancer . It may damage fertility or the unborn child . It may cause harm to breast-fed children . It causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Properties

IUPAC Name |

hydrogen phosphite;lead(2+);oxolead;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HO3P.H2O.4O.6Pb/c2*1-4(2)3;;;;;;;;;;;/h2*1H;1H2;;;;;;;;;;/q2*-2;;;;;;;;;;2*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQIDVCLCLXOKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.OP([O-])[O-].OP([O-])[O-].O=[Pb].O=[Pb].O=[Pb].O=[Pb].[Pb+2].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O.2HO5PPb3, H4O11P2Pb6 | |

| Record name | LEAD PHOSPHITE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1.48e+03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead phosphite, dibasic is a finely ground white crystalline solid. It is not soluble in water. It may be toxic by ingestion or skin absorption. The material can be readily ignited from exposure to heat or external sparks. When so ignited it burns vigorously and persistently., White solid; Insoluble in water; [CAMEO] Pale yellow solid; [IARC] White crystalline solid; Odorless; [Chem Service MSDS] | |

| Record name | LEAD PHOSPHITE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibasic lead phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13726 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1344-40-7 | |

| Record name | LEAD PHOSPHITE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead oxide phosphonate, hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

A: Lead phosphite, dibasic acts as an acid acceptor in epichlorohydrin (ECO) elastomers. [] Acid acceptors are crucial for these elastomers as they neutralize hydrochloric acid generated during compounding or service, thus improving heat stability. The research indicates that ECO formulations containing lead-based acid acceptors, like this compound, exhibit lower compression stress relaxation rates compared to formulations with non-lead alternatives at similar crosslink densities. [] This suggests that this compound contributes to improved compression set and stress relaxation properties in ECO elastomers, which is desirable for applications like seals and gaskets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Dimethyldibenzo[c,e][1,2]dithiine](/img/structure/B576235.png)